1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid

Beschreibung

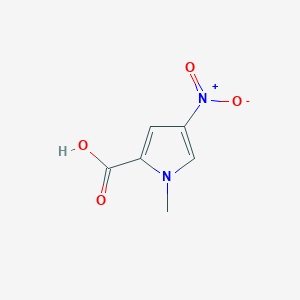

1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid (CAS 13138-78-8, molecular formula C₆H₆N₂O₄) is a nitro-substituted pyrrole derivative featuring a carboxylic acid group at the 2-position and a methyl group at the 1-position of the pyrrole ring (Figure 1). Its molecular weight is 170.12 g/mol, with a reported melting point of 199–200°C . This compound is primarily used as a precursor in organic synthesis, particularly for forming acid chlorides that react with amines to generate amide-linked products, such as minor groove binders (MGBs) with antimicrobial properties . Its synthesis involves refluxing with thionyl chloride to produce the acid chloride intermediate, followed by coupling with amines or heterocyclic substrates .

Eigenschaften

IUPAC Name |

1-methyl-4-nitropyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-7-3-4(8(11)12)2-5(7)6(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGNYFQOFWUIFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371700 | |

| Record name | 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13138-78-8 | |

| Record name | 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-4-nitropyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Saponification of Ethyl Ester Derivatives

A widely documented method involves the alkaline hydrolysis of ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate. The reaction is conducted under reflux using aqueous sodium hydroxide (NaOH), followed by acidification with hydrochloric acid (HCl) to precipitate the carboxylic acid.

Reaction Conditions:

-

Substrate: Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

-

Base: 2M NaOH, reflux for 4–6 hours

-

Acidification: 6M HCl to pH 2–3

-

Yield: 75–85%

-

Purity: ≥98% (confirmed by HPLC)

Decarboxylation studies validate the regiochemical integrity of the product. Heating the acid at 150°C in quinoline yields 1-methyl-3-nitropyrrole (melting point 63–64°C), confirming the absence of positional isomers.

Direct Nitration of Pyrrole Carboxylic Acids

An alternative route involves nitrating 1-methyl-1H-pyrrole-2-carboxylic acid using a mixed acid system (HNO₃/H₂SO₄). The nitro group is introduced at the 4-position under controlled temperatures (0–5°C) to prevent over-nitration.

Optimized Parameters:

-

Nitrating Agent: 65% HNO₃ in concentrated H₂SO₄

-

Reaction Time: 2 hours

-

Temperature: 0–5°C (ice bath)

-

Yield: 60–70%

Regioselectivity is confirmed via ¹H NMR, with the nitro group’s deshielding effect observed at δ 8.2 ppm for the adjacent pyrrole proton.

Industrial-Scale Production Strategies

Catalytic Ester Hydrolysis

Large-scale synthesis employs continuous-flow reactors for ester hydrolysis, enhancing efficiency and yield. Key advancements include:

-

Catalyst: Immobilized lipases (e.g., Candida antarctica Lipase B) in packed-bed reactors

-

Throughput: 50–100 kg/day

-

Solvent System: Ethanol/water (70:30 v/v)

-

Temperature: 40°C

This method reduces byproduct formation and energy consumption compared to batch processing.

Crystallization and Purification

Post-synthesis purification is critical for pharmaceutical-grade material. Recrystallization from ethanol/ethyl acetate (1:3 v/v) yields crystals with a melting point of 199–200°C. Industrial facilities use anti-solvent crystallization with heptane to improve particle size distribution.

Mechanistic Insights and Reaction Optimization

Nitration Mechanism

The electrophilic nitration proceeds via the formation of the nitronium ion (NO₂⁺), which attacks the electron-rich 4-position of the pyrrole ring. Density Functional Theory (DFT) calculations indicate a reaction energy barrier of 25 kcal/mol, favoring para substitution over ortho.

Acid-Mediated Cyclization

Cyclization of intermediate keto-acids under acidic conditions (e.g., polyphosphoric acid) forms the pyrrole ring. Kinetic studies reveal a second-order dependence on acid concentration, with an optimal pH of 1.5–2.0.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scale | Key Advantage |

|---|---|---|---|---|

| Ester Saponification | 75–85 | ≥98 | Lab/Industrial | High regioselectivity |

| Direct Nitration | 60–70 | 90–95 | Lab | Shorter reaction time |

| Catalytic Hydrolysis | 80–88 | ≥99 | Industrial | Environmentally friendly |

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.

Common Reagents and Conditions

Oxidation: Reagents such as nitric acid or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-Methyl-4-amino-1H-pyrrole-2-carboxylic acid, while oxidation of the carboxylic acid group can produce 1-Methyl-4-nitro-1H-pyrrole-2-carboxaldehyde.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

MNPCA serves as a precursor in the synthesis of various biologically active compounds. Its structural characteristics allow it to be utilized in developing analogs of known drugs, such as Lexitropsin and distamycin, which possess significant antimicrobial properties .

Key Findings :

- MNPCA has demonstrated cytotoxic effects against various cancer cell lines. Studies indicate that it interacts with DNA, potentially inhibiting replication or transcription processes, which makes it a candidate for anticancer research .

- The compound's ability to intercalate within DNA sequences disrupts normal cellular processes, suggesting potential therapeutic effects against cancer cells.

Organic Synthesis

In organic synthesis, MNPCA is valued for its versatility as a building block. It can be employed in various reactions to create more complex molecules with desired biological activities. The combination of different pharmacophores in pyrrole ring systems has led to the formation of more active compounds.

Synthetic Routes :

Several methods exist for synthesizing MNPCA, highlighting its accessibility for research and industrial applications. These include:

- Conventional organic synthesis techniques .

- Enzyme-mediated synthesis .

- Fluorous synthesis methods .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of MNPCA on several cancer cell lines. Results indicated significant inhibition of cell growth, suggesting that MNPCA could be developed into an effective anticancer agent. The mechanism was attributed to its interaction with DNA, leading to disrupted cellular processes essential for cancer cell survival .

Case Study 2: Antimicrobial Properties

Research into the synthesis of MNPCA analogs revealed enhanced antimicrobial activity compared to their precursors. These findings support further exploration into MNPCA's potential as a scaffold for developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid involves its interaction with DNA. The compound binds to specific DNA sequences, inhibiting the synthesis of proteins by interfering with the transcription process . This interaction can lead to cytotoxic effects, making it a potential candidate for anticancer therapies.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in this compound enhances electrophilicity, facilitating nucleophilic substitution (e.g., amide bond formation) . In contrast, methoxy or methyl substituents (e.g., 5-methoxy-pyrrolopyridine-2-carboxylic acid) increase electron density, favoring π-stacking interactions in biological targets .

Biological Activity: The nitro-substituted derivative is critical for synthesizing MGBs targeting DNA minor grooves, showing efficacy against Entamoeba histolytica and mycobacteria . Imidazole-amide derivatives (e.g., C₁₁H₁₂N₄O₃) exhibit enhanced hydrogen-bonding capacity, which may improve binding affinity to enzymes or receptors .

Synthetic Utility :

- Brominated analogues (e.g., 4-Bromo-1H-pyrrole-2-carboxylic acid) serve as cross-coupling partners in palladium-catalyzed reactions, enabling diversification of the pyrrole core .

- The methyl ester of this compound (CAS 2853-29-4) is a stable intermediate for further functionalization .

Comparative Reactivity and Stability

- Decarboxylation :

Decarboxylation of this compound at elevated temperatures yields 1-methyl-3-nitropyrrole, a simpler nitroheterocycle . This reaction is less viable for brominated or imidazole-containing analogues due to competing decomposition pathways.

Pharmacological and Industrial Relevance

- Antimicrobial Agents :

The nitro group in MGBs derived from this compound contributes to DNA intercalation and disruption of microbial replication . Analogues lacking the nitro group (e.g., 1-methylimidazole-amide derivatives) show reduced activity in preliminary screens . - Material Science: Trifluoromethylphenyl-substituted pyrroles (e.g., C₁₃H₁₀F₃NO₂) are explored for their fluorophilic properties in liquid crystal or polymer applications .

Biologische Aktivität

1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid is a pyrrole derivative notable for its diverse biological activities. This compound, with the molecular formula C₆H₆N₂O₄, features a pyrrole ring that is substituted with a methyl group, a nitro group, and a carboxylic acid functional group. Its unique structural characteristics contribute to its potential applications in medicinal chemistry and organic synthesis.

The compound's structure includes:

- Pyrrole Ring : A five-membered aromatic heterocycle containing nitrogen.

- Substituents : Methyl at position 1, nitro at position 4, and carboxylic acid at position 2.

These features enhance its reactivity and interaction with biological targets, particularly in cancer research and antimicrobial activity.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to interact with DNA, potentially inhibiting replication or transcription processes. Such interactions suggest it may serve as a candidate for further investigation as an anticancer agent. Notably, it is involved in synthesizing analogs of Lexitropsin and Distamycin , compounds recognized for their antimicrobial properties.

Antimicrobial Activity

The compound has also been evaluated as a minor groove binder (MGB) , which is significant in the context of antimicrobial activity. Studies have demonstrated its potential against Trypanosoma brucei brucei, with varying degrees of effectiveness noted across different analogs. The most active compounds in these studies exhibited IC50 values ranging from 0.1 mM to 2 mM .

The mechanism by which this compound exerts its biological effects primarily involves:

- DNA Binding : The compound may intercalate within DNA sequences, disrupting normal cellular processes such as replication and transcription.

- Cytotoxicity : By interfering with DNA functions, it can induce apoptosis in cancer cells.

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and biological activities of compounds related to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Nitropyridine | Pyridine ring with a nitro group | Used in agrochemicals; less biological activity |

| 1-Methylpyrrole | Pyrrole ring with a methyl group | Lacks the carboxylic acid functionality |

| Distamycin | Contains pyrrole units; known for DNA binding | Stronger antimicrobial properties |

| Lexitropsin | Similar structure; used for anticancer activity | More potent against specific cancer types |

This table highlights how the unique combination of substituents in this compound distinguishes it from other compounds regarding specific biological activities and potential applications in medicinal chemistry.

Case Studies

In various studies focusing on minor groove binders:

- Study on Trypanosoma brucei : The compound was part of a series of MGBs evaluated for their activity against T. b. brucei. The results indicated that certain derivatives showed significant activity, leading to the identification of lead compounds for further development .

These findings underscore the importance of structural diversity in enhancing biological activity.

Q & A

Q. What are the established synthetic routes for 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid?

The compound is synthesized via saponification of its ethyl ester derivative. Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is treated with aqueous NaOH under reflux, followed by acidification to yield the carboxylic acid. Structural validation is achieved through decarboxylation studies, producing 1-methyl-3-nitropyrrole (m.p. 63–64°C), which confirms regiochemical integrity. This method ensures a high-purity product (m.p. 199–200°C) suitable for further functionalization .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Assigns substituent positions (e.g., methyl at N1, nitro at C4).

- IR spectroscopy : Identifies nitro (~1520 cm⁻¹) and carboxylate (~1700 cm⁻¹) stretches.

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks. Single-crystal analysis (e.g., using SHELXL) reveals centrosymmetric dimers via N–H···O interactions, as seen in related pyrrole-carboxylic acid structures .

Q. How should researchers handle the compound’s stability under laboratory conditions?

The nitro group confers thermal sensitivity. Store at 2–8°C in airtight, light-resistant containers. Avoid prolonged exposure to bases or reducing agents, which may trigger decarboxylation or nitro group reduction. Pre-purify via recrystallization (e.g., ethanol/ethyl acetate mixtures) to mitigate decomposition .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Density functional theory (DFT) calculates electrophilic aromatic substitution (EAS) sites, showing C5 as most reactive due to nitro group meta-directing effects. Retrosynthetic tools (e.g., Pistachio/Bkms_metabolic databases) predict feasible modifications, such as amide coupling at C2-carboxyl or nitro-to-amine reduction for kinase inhibitor precursors .

Q. What are the challenges in analyzing hydrogen-bonding networks in this compound, and how are they addressed?

The nitro group’s electron-withdrawing effect disrupts H-bonding motifs. High-resolution X-ray data (≤0.8 Å) refined via SHELXL resolves ambiguities. For example, in analogous pyrrole-carboxylic acids, N1–H···O1 bonds form R₂²(10) dimers, while O2–H···O1 interactions create chains along the a-axis .

Q. How does the nitro group influence the compound’s potential as a kinase inhibitor precursor?

The nitro group enhances electrophilicity at C5, enabling nucleophilic aromatic substitution. Reduction to an amine yields intermediates like methyl 4-amino-1-ethylpyrrole-2-carboxylate hydrochloride, a scaffold for kinase inhibitors. This derivative’s aqueous solubility (enhanced by HCl salt) facilitates biological screening .

Q. What methodological considerations apply to derivatizing this compound for drug discovery?

- Esterification : Protect the carboxyl group with methyl/ethyl esters (e.g., using SOCl₂/ROH) to enhance membrane permeability.

- Amide formation : Couple with amines (EDC/HOBt) for protease-resistant bioisosteres.

- Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl yields amino derivatives for structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.